N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a benzodioxin ring, a dimethylamino group, and a fluorinated benzamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and a suitable leaving group on the benzene ring.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated benzene ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Dimethylamine, N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide would depend on its specific biological target. Generally, the compound may interact with proteins, enzymes, or receptors through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-chloro-N-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-bromo-N-methylbenzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide can significantly influence its chemical and biological properties, such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-21(2)13-8-9-15(16(20)10-13)19(23)22(3)11-14-12-24-17-6-4-5-7-18(17)25-14/h4-10,14H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHMUPGPVYFNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)N(C)CC2COC3=CC=CC=C3O2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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